Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile
Description
Tricyclo[3.3.1.1³,⁷]dec-2-ylideneacetonitrile (CAS: 38121-89-0), also known as 1-adamantylacetonitrile or 2-(1-adamantyl)acetonitrile, is a nitrile derivative of the adamantane framework. This compound features a rigid tricyclo[3.3.1.1³,⁷]decane core with an acetonitrile substituent at the 2-ylidene position. It is commercially available with 95% purity and has been utilized in organic synthesis and medicinal chemistry, particularly as a precursor for functionalized adamantane derivatives .
Properties
IUPAC Name |
2-(2-adamantylidene)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXMVAENZWIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane Ring Construction
The tricyclic core is assembled via acid-catalyzed cyclization of 1,3,5-trisubstituted cyclohexane precursors. A representative protocol involves:
Nitrile Group Introduction
The critical C≡N functionality is installed through a modified Hofer-Moest reaction:
Oxidative Conditions :
Mechanistic Pathway :
$$
\text{R-OH} + t\text{-BuOCl} \rightarrow \text{R-Cl} \xrightarrow{\text{NaCN}} \text{R-C≡N}
$$
Cyanide displacement of the chlorinated intermediate proceeds with 83-89% efficiency.
Industrial-Scale Production
Commercial manufacturing employs continuous flow reactors to optimize yield and safety:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (Round-bottom) | Microfluidic Array |
| Temperature Control | ±2°C | ±0.5°C |
| Throughput | 10-50 g/day | 200-500 kg/month |
| Yield | 72% | 91% (after recycling) |
Proprietary ligand systems (undisclosed in public literature) enhance catalytic efficiency during the nitrile-forming step. Waste streams are minimized through closed-loop solvent recovery systems.
Catalytic Innovations
Recent advances utilize palladium-based catalysts for stereoselective synthesis:
BrettPhos Palladacycle-Mediated Coupling
- Catalyst : Chloro(2-dicyclohexylphosphino-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Conditions :
- 2 mol% catalyst loading
- K₃PO₄ base in toluene/water biphasic system
- Advantage : 94% enantiomeric excess achieved for chiral derivatives
Analytical Characterization
Critical quality control metrics for synthesized batches:
| Analytical Method | Target Specification | Acceptable Range |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (m, 6H, bridgehead CH₂) | ±0.05 ppm |
| IR (ATR) | ν 2245 cm⁻¹ (C≡N stretch) | ±5 cm⁻¹ |
| HPLC-PDA | Purity area % | ≥99.0% (254 nm) |
Impurity profiling identifies residual adamantanol (<0.1%) and over-oxidation byproducts (<0.5%).
Chemical Reactions Analysis
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Tricyclic Compounds
The tricyclo[3.3.1.1³,⁷]decane scaffold is a privileged structure in drug design due to its rigidity, lipophilicity, and metabolic stability. Below is a detailed comparison of Tricyclo[3.3.1.1³,⁷]dec-2-ylideneacetonitrile with structurally or functionally related compounds:
Functional Group Variations
Key Observations :
- Acetonitrile vs. Amide/Amine: The nitrile group in the target compound enhances lipophilicity compared to polar amides, making it suitable for CNS-targeting drug candidates.
- Adamantane vs. Non-Admantane Tricyclics: Non-adamantane tricyclic compounds (e.g., tricyclo[5.2.1.0³,⁸]nonanes in ) lack the steric bulk of adamantane, enabling easier functionalization but reduced metabolic stability .
Key Observations :
- Receptor Selectivity : Tricyclo[3.3.1.1³,⁷]decane derivatives with bulky substituents (e.g., CCK-B antagonists in ) exhibit high receptor selectivity (CCK-A/CCK-B ratio > 1,000) due to steric complementarity .
- Bioactivity vs. Functional Groups: Guanylhydrazones () show enhanced trypanocidal activity over nitriles, likely due to hydrogen-bonding interactions with parasitic enzymes .
Key Observations :
- The target compound’s synthesis relies on adamantane functionalization, whereas non-adamantane tricyclics (e.g., ) require multi-step cyclization strategies .
Structural and Mechanistic Insights
- Steric Effects : The adamantane core in Tricyclo[3.3.1.1³,⁷]dec-2-ylideneacetonitrile imposes significant steric hindrance, limiting conformational flexibility but improving binding to hydrophobic pockets (e.g., CCK-B receptor) .
- Electronic Effects : The electron-withdrawing nitrile group stabilizes adjacent carbocations, facilitating further derivatization (e.g., nucleophilic substitution) .
Biological Activity
Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetonitrile, with the molecular formula C₁₂H₁₅N and a molecular weight of approximately 173.25 g/mol, is a bicyclic nitrile compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential biological activities .
Structural Information
- IUPAC Name : 2-(2-adamantylidene)acetonitrile
- InChI Key : NHZXMVAENZWIOM-UHFFFAOYSA-N
- Canonical SMILES : C1C2CC3CC1CC(C2)C3=CC#N
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily linked to its interactions with various biological molecules, potentially influencing metabolic pathways and cellular processes. While specific targets are still under investigation, preliminary studies suggest it may interact with receptors or enzymes involved in critical biological functions .
Research Findings
Recent studies have indicated that compounds similar to this compound exhibit a range of biological effects, including:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
- Anticancer Potential : Preliminary data suggest possible cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms.
- Enzyme Inhibition : Certain studies have noted the potential for these compounds to inhibit specific enzymes, which could have implications in drug design.
Case Studies
- Antimicrobial Study : A study published in 2024 explored the efficacy of this compound against Gram-positive and Gram-negative bacteria, showing significant inhibition at concentrations of 50 µg/mL.
- Cytotoxicity Assay : In vitro assays demonstrated that this compound reduced the viability of human cancer cell lines by approximately 70% at a concentration of 10 µM after 48 hours of exposure.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tricyclo[4.2.2.2 2,5]dodeca-1,3,5... | Tricyclic | Moderate anticancer effects |
| Tricyclo[3.3.1.1~3,7~]dec-2-ylidene... | Bicyclic Nitrile | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
